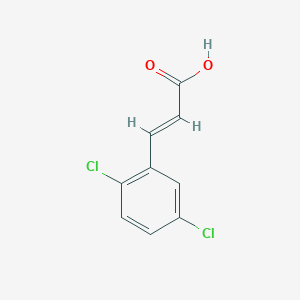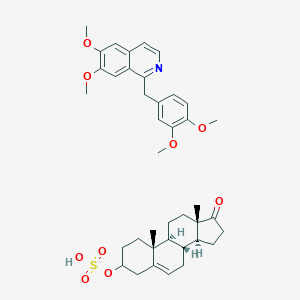
6-Phenanthridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenanthridinecarboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenanthridine family and is widely used in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 6-Phenanthridinecarboxylic acid is not fully understood. However, it is believed to interact with various biological targets, including DNA, RNA, and proteins. It has been shown to intercalate into DNA and inhibit DNA replication and transcription. It has also been shown to bind to RNA and inhibit RNA synthesis. In addition, it has been shown to interact with various proteins, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In vitro studies have shown that it exhibits antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Phenanthridinecarboxylic acid in lab experiments include its ease of synthesis, low cost, and wide range of applications. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research of 6-Phenanthridinecarboxylic acid. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory diseases. Another direction is to develop new synthetic methods for the synthesis of this compound and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 6-Phenanthridinecarboxylic acid can be achieved through several methods, including the Pinner reaction, Ullmann reaction, and Sonogashira coupling. The Pinner reaction involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of hydrochloric acid. The Ullmann reaction involves the reaction of 2-iodobenzoic acid with copper powder in the presence of N,N-dimethylformamide. The Sonogashira coupling involves the reaction of 2-iodobenzoic acid with phenylacetylene in the presence of palladium catalyst and copper iodide.
Scientific Research Applications
6-Phenanthridinecarboxylic acid has several scientific research applications, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, it has been used as a fluorescent probe for the detection of DNA and RNA. In material science, it has been used as a building block for the synthesis of various functional materials, including polymers, dendrimers, and metal-organic frameworks.
Properties
| 19711-92-3 | |
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
phenanthridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H,16,17) |
InChI Key |
DQISNQZAUQTBOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
synonyms |
6-Phenanthridinecarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)


